molecular formula C22H15Cl2N3OS B2623202 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine CAS No. 860609-59-2

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine

Cat. No.: B2623202
CAS No.: 860609-59-2
M. Wt: 440.34
InChI Key: NXWSZCHYFWGMAF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine (CAS: 341965-52-4) is a pyrimidine derivative characterized by three distinct substituents:

  • 4-Chlorophenoxy group at position 4 of the pyrimidine core.
  • [(4-Chlorophenyl)sulfanyl]methyl group at position 6, introducing a sulfur-based substituent with a chlorinated aromatic moiety.
  • 3-Pyridinyl group at position 2, contributing nitrogen-based electronic effects.

This compound is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as inferred from analogous pyrimidine syntheses in the literature .

Properties

IUPAC Name

4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3OS/c23-16-3-7-19(8-4-16)28-21-12-18(14-29-20-9-5-17(24)6-10-20)26-22(27-21)15-2-1-11-25-13-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSZCHYFWGMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical formula of the compound is C22H15Cl2N3OSC_{22}H_{15}Cl_{2}N_{3}OS with a molecular weight of 445.34 g/mol. The structure includes a pyrimidine ring substituted with various functional groups, which contribute to its biological properties.

Structural Features

  • Chlorophenoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl Group : Known to impart various biological activities, including enzyme inhibition.
  • Pyridine Substitution : Often associated with improved pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl and pyrimidine rings have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory potential. Studies have shown that pyrimidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes . The sulfanyl group in the structure may enhance this inhibitory activity by facilitating interactions with the active sites of these enzymes.

Anticancer Properties

Compounds similar to this pyrimidine derivative have been evaluated for anticancer activity. In vitro studies have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings from recent studies include:

  • Substituent Effects : Variations in substituents on the pyrimidine ring can significantly alter potency. For example, the introduction of electron-withdrawing groups like chlorine enhances biological activity compared to electron-donating groups .
  • Hybridization and Conformation : The spatial arrangement of substituents affects binding affinity to target enzymes or receptors. Rigidity in certain conformations has been linked to increased potency against specific targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Enzyme InhibitionAChE and urease inhibitors
AnticancerInduces apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

A study conducted on various chlorophenyl-pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced antibacterial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for drug development .

Study 2: Enzyme Inhibition Analysis

In a detailed enzyme inhibition study, the compound was tested against AChE using spectrophotometric methods. Results indicated a competitive inhibition mechanism with an IC50 value in the low micromolar range, suggesting significant potential for treating neurodegenerative diseases where AChE is implicated .

Comparison with Similar Compounds

Target Compound

  • Positions 2, 4, 6: 3-Pyridinyl, 4-chlorophenoxy, [(4-chlorophenyl)sulfanyl]methyl.
  • Key Features : Dual chlorophenyl groups enhance lipophilicity; 3-pyridinyl may improve solubility and hydrogen bonding.

Comparative Compounds

Compound Name (CAS) Substituents Key Differences Reference
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (478031-54-8) Phenyl (position 2), methylsulfonyl (position 6) Sulfonyl group increases polarity; phenyl at position 2 reduces nitrogen-mediated interactions.
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (338961-02-7) 2-Pyridinyl (position 2), chlorobenzyl sulfanyl (position 6) 2-Pyridinyl alters electronic distribution; chlorobenzyl group adds steric bulk.
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (339015-98-4) Amine (position 2), fluorophenyl sulfanyl (position 6) Amine group enhances hydrogen bonding; fluorine introduces electronegativity.
4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-phenoxy-2-phenylpyrimidine (306980-56-3) Sulfinyl (vs. sulfanyl), phenyl (position 2) Sulfinyl group increases oxidation state, altering reactivity.

Physicochemical Properties

Property Target Compound 478031-54-8 338961-02-7 339015-98-4
Molecular Formula C23H15Cl2N3OS C18H14ClN3O2S2 C23H17Cl2N3S2 C10H7ClFN3S
Molar Mass (g/mol) ~465.3 412.9 477.4 255.7
Key Functional Groups Sulfanyl, pyridinyl Sulfonyl, phenyl Sulfanyl, 2-pyridinyl Amine, fluorophenyl

Notes:

  • The target compound’s higher molar mass (465.3 g/mol) reflects its dual chlorophenyl groups and 3-pyridinyl substituent.
  • Sulfanyl groups (target, 338961-02-7) confer moderate lipophilicity, while sulfonyl (478031-54-8) increases polarity .

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